molecular formula C13H23NO2 B6282309 tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate CAS No. 52346-11-9

tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate

Cat. No.: B6282309
CAS No.: 52346-11-9
M. Wt: 225.33 g/mol
InChI Key: ZEHOOORBLCQKOE-QWRGUYRKSA-N
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Description

Chemical Structure and Properties:
The compound tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate (CAS: MDLMFCD20427573) is a piperidine derivative featuring a stereospecific (3R,4S) configuration. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 216.33 g/mol . The structure includes a tert-butyl acetate ester group and a vinyl (ethenyl) substituent at the 3-position of the piperidine ring. This configuration confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

For example, tert-butyl esters in related compounds are often introduced using Boc (tert-butoxycarbonyl) anhydride under basic conditions . The vinyl group may be introduced via Wittig reactions or cross-coupling methodologies.

Properties

CAS No.

52346-11-9

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate

InChI

InChI=1S/C13H23NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h5,10-11,14H,1,6-9H2,2-4H3/t10-,11-/m0/s1

InChI Key

ZEHOOORBLCQKOE-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCNC[C@@H]1C=C

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNCC1C=C

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

  • Cyanoacrylate Condensation :
    3-Cyanoacrylate reacts with 3,3-diethoxy ethyl propionate under boron trifluoride etherate catalysis (60°C, 6 hours) to form a β-ketoester intermediate. Toluene serves as the solvent, achieving 75–77% yield.

  • Hydrolysis and Cyclization :
    The β-ketoester undergoes acid-catalyzed hydrolysis (phenylsulfonic acid, 35°C, 4 hours) followed by annulation with 2,2-dimethoxypropane. This step constructs the 2,2-dimethyl-1,3-dioxane ring, critical for stereochemical preservation.

  • Hydrogenation :
    Raney nickel-catalyzed hydrogenation (45°C, 12–15 atm H₂) reduces the nitrile to an amine, yielding the final piperidine derivative with 97.6% purity.

Analytical Validation

  • HPLC : Confirms 99.6% purity post-recrystallization.

  • Melting Point : 65–68°C for crystalline intermediates.

Green Synthesis via Reformatsky Reaction

WO2014203045A1 outlines an eco-friendly approach using Reformatsky reagents and TEMPO oxidation.

Reaction Sequence

  • Reformatsky Coupling :
    Zinc dust reacts with tert-butyl bromoacetate in THF to generate a Reformatsky reagent, which couples with a silyl-protected aldehyde at 65°C (24 hours, 65% yield).

  • Cyclocondensation :
    The intermediate undergoes cyclocondensation with 2,2-dimethoxypropane in dichloromethane (40°C, camphorsulfonic acid catalysis), forming the dioxane ring with 67% diastereomeric excess.

  • TEMPO Oxidation :
    TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and Cu(I) oxidize a hydroxymethyl intermediate to the ethenyl group under oxygen, achieving 90% conversion at 40°C.

Sustainability Metrics

  • Solvent Choice : NMP replaces chlorinated solvents in later stages.

  • Catalyst Recovery : Raney nickel and TEMPO are recyclable, reducing waste.

Comparative Analysis of Methodologies

ParameterCyanoacrylate RouteReformatsky Route
Yield 77.6%65–90%
Stereoselectivity 99.6%67% de
Reaction Time 14 hours24–48 hours
Key Catalyst BF₃·OEt₂TEMPO/Cu(I)
Environmental Impact ModerateLow (green solvents)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and halides under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Piperidine derivatives are known for their pharmacological activities, including analgesic and antipsychotic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate involves its interaction with molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Piperidine Derivatives with tert-Butyl Esters or Carbamates

The following table highlights key structural and functional differences among piperidine-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate C₁₄H₂₀N₂O₂ 216.33 Ethyl group at 3-position Intermediate in chiral synthesis
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate C₁₁H₂₂N₂O₃ 230.30 Hydroxyl and carbamate groups Pharmacological intermediates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl and carboxylic acid groups Building block for drug discovery

Key Observations :

  • The vinyl group in the target compound enhances reactivity for further functionalization (e.g., hydrogenation or epoxidation) compared to ethyl or hydroxyl substituents.
  • The tert-butyl ester moiety improves solubility in organic solvents, facilitating purification and handling .
  • Carboxylic acid derivatives (e.g., in ) are more polar, making them suitable for aqueous-phase reactions.

Heterocyclic Compounds with tert-Butyl Acetate Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S 370.41 Sulfonyl and pyridine groups Antimicrobial, anti-inflammatory
tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate C₂₀H₂₂N₂O₃S 370.47 Thienopyrimidine core Potential kinase inhibitor

Key Observations :

  • The sulfonyl group in enhances hydrogen-bonding interactions, influencing crystal packing and bioavailability .
  • Thienopyrimidine derivatives (e.g., ) exhibit diverse bioactivity but require additional functional groups (e.g., methylphenyl) for target specificity.

Pharmaceutical Intermediates with tert-Butyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Role in Drug Synthesis Reference
tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate C₁₆H₂₆O₆ 314.37 Intermediate for Pitavastatin calcium
tert-Butyl 2-((4S,6R)-6-(2-(2-(4-fluorophenyl)-...ethyl)-1,3-dioxan-4-yl)acetate C₃₄H₄₃FN₂O₅ 594.72 Complex pyrrole-based intermediate

Key Observations :

  • Dioxane rings (e.g., in ) confer rigidity, critical for stereochemical control in statin synthesis.
  • The fluorophenyl group in enhances metabolic stability in drug candidates.

Biological Activity

tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate, with the CAS number 52346-11-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • IUPAC Name : this compound

The compound features an ethenyl group attached to a piperidine ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through the reduction of pyridine or cyclization of appropriate precursors.
  • Introduction of the Ethenyl Group : This is usually done via a Heck reaction or other alkylation methods.
  • Esterification : The final step involves esterifying the piperidine derivative with tert-butyl acetate under acidic or basic conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can modulate receptor activity and enzyme functions, impacting pathways associated with pain management and neuropharmacology.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Analgesic Effects : Similar to other piperidine derivatives, it may provide pain relief.
  • Antipsychotic Properties : Potential applications in treating psychiatric disorders due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Comparative Analysis

To understand the unique properties of this compound compared to other piperidine derivatives, a comparison table is provided:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H23NO2225.33 g/molAnalgesic, Antipsychotic
tert-butyl (3R)-3-benzyl-piperidinecarboxylic acidC15H23NO2247.36 g/molAntidepressant
tert-butyl (4-methylpiperidin-4-yloxy)carbamateC12H19N1O2219.29 g/molAntimicrobial

Q & A

Basic: What are the most reliable synthetic routes for preparing tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate?

Methodological Answer:
The synthesis typically involves multi-step organic transformations. Key steps include:

  • Piperidine Ring Functionalization : Introduce the ethenyl group via Wittig or Heck coupling, ensuring stereochemical control using chiral catalysts or resolving agents.
  • Esterification : Protect the carboxylic acid moiety with a tert-butyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ in THF) .
  • Stereochemical Control : Utilize asymmetric hydrogenation or enzymatic resolution to achieve the (3R,4S) configuration. A patent (EP 4374877 A2) describes similar processes for tert-butyl esters, emphasizing temperature control (0–25°C) and inert atmospheres .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. Retention times and peak symmetry are critical metrics.
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H) and ethenyl protons (δ 5.0–5.8 ppm).
    • LCMS : ESI-MS in positive mode verifies molecular weight (e.g., [M+H]+ at m/z 240.3) .
  • X-ray Crystallography : For absolute stereochemical confirmation, use SHELX software for structure refinement .

Basic: What analytical techniques are optimal for resolving stereochemical ambiguities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign configurations.
  • Derivatization : Convert the compound to a diastereomeric salt (e.g., using Mosher’s acid) and analyze via ¹H NMR .

Advanced: How should researchers address contradictions in spectral data (e.g., LCMS vs. NMR)?

Methodological Answer:

  • Artifact Identification : Check for adducts (e.g., sodium or potassium) in LCMS. Use high-resolution MS (HRMS) to confirm exact mass.
  • Solvent Interference : Ensure deuterated solvents in NMR are free from proton exchange artifacts (e.g., D₂O traces in DMSO-d₆).
  • Dynamic Effects : Variable-temperature NMR can resolve conformational equilibria affecting peak splitting .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow microreactors for Boc protection, reducing reaction times and improving reproducibility .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for ethenylation efficiency.
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to recover intermediates and minimize losses .

Advanced: What biological interactions are hypothesized for this compound?

Methodological Answer:

  • Receptor Binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to the piperidine scaffold.
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cellular Uptake : Measure logP (e.g., ~2.5 via shake-flask method) to predict membrane permeability .

Advanced: How do enantiomers of this compound differ in biological activity?

Methodological Answer:

  • In Vitro Assays : Compare (3R,4S) and (3S,4R) enantiomers in cell-based models (e.g., cAMP modulation in HEK293 cells).
  • Pharmacokinetics : Conduct chiral LC-MS/MS to track enantiomer-specific metabolism in rodent plasma.
  • Structure-Activity Relationships (SAR) : Modify the ethenyl group to a cyclopropyl analog and evaluate potency shifts .

Advanced: What role does this compound play in drug development pipelines?

Methodological Answer:

  • Intermediate Utility : Serve as a precursor for protease inhibitors or neuromodulators.
  • Prodrug Design : Hydrolyze the tert-butyl ester in vivo to release the active carboxylic acid.
  • Patent Analysis : Review EP 4374877 A2 for analogous compounds used in statin synthesis .

Advanced: How can toxicity be assessed preclinically?

Methodological Answer:

  • Ames Test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains.
  • hERG Assay : Use patch-clamp electrophysiology to evaluate cardiac risk.
  • Acute Toxicity : Administer escalating doses in rodents (OECD 423) and monitor for neurobehavioral effects .

Advanced: What computational tools model its interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to the acetylcholine receptor (NAMD/GROMACS).
  • Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses.
  • QM/MM : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to study reaction mechanisms .

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